
N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is notable for its unique structure, which includes two fluorine atoms on the phenyl ring, enhancing its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-difluoroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound.
Reaction Conditions:
Diazotization: 2,5-Difluoroaniline + NaNO2 + HCl → Diazonium salt
Coupling: Diazonium salt + N,N-Dimethylaniline → 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color and stability.
作用机制
The mechanism of action of 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes.
相似化合物的比较
Similar Compounds
- 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
- 4-(2,5-Dichlorophenyl)Diazenyl-N,N-Dimethylaniline
- 4-(2,5-Dibromophenyl)Diazenyl-N,N-Dimethylaniline
Comparison
- Fluorine Substitution: The presence of fluorine atoms in 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline enhances its chemical stability and reactivity compared to its chloro and bromo analogs.
- Chemical Stability: Fluorine atoms provide greater resistance to oxidative and reductive conditions, making the compound more stable under various reaction conditions.
- Reactivity: The electron-withdrawing nature of fluorine atoms increases the compound’s reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
349-37-1 |
|---|---|
分子式 |
C14H13F2N3 |
分子量 |
261.27 g/mol |
IUPAC 名称 |
4-[(2,5-difluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13F2N3/c1-19(2)12-6-4-11(5-7-12)17-18-14-9-10(15)3-8-13(14)16/h3-9H,1-2H3 |
InChI 键 |
BSJTZZYJKUSSJC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


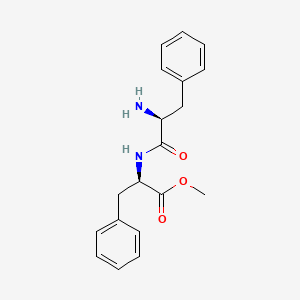
![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B12852315.png)
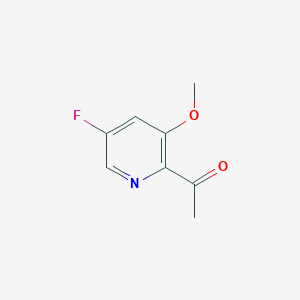
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
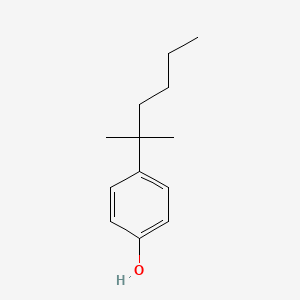
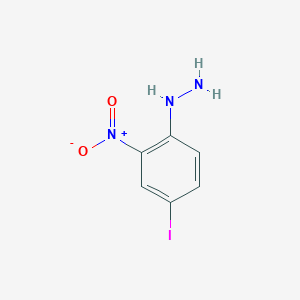
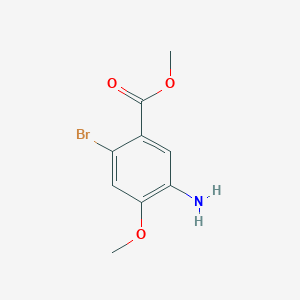
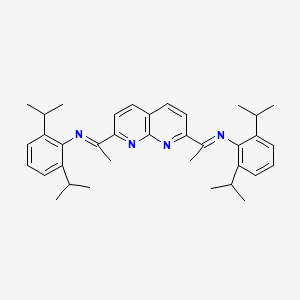
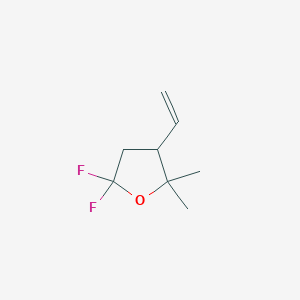
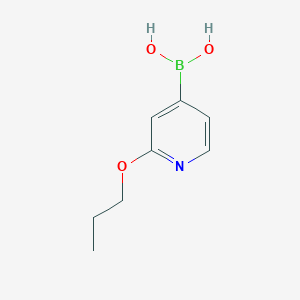
![2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one](/img/structure/B12852373.png)
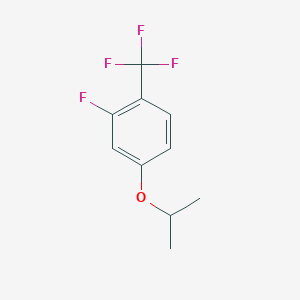
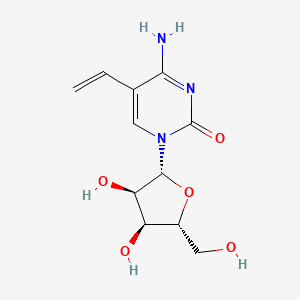
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
